PF-06649283

BACE1 Alzheimer's Disease Amyloid-β

Procure PF-06649283, a stereochemically-defined BACE1 inhibitor (BACE1 IC50=74 nM, CatD=12 µM, hERG=2.1 µM). Ideal for studies mapping graded β-secretase inhibition and modeling lysosomal dysfunction toxicity, differentiating it from clinically advanced analogs. Supplied as solid powder.

Molecular Formula C18H19F2N3O2S
Molecular Weight 379.4 g/mol
CAS No. 1621585-17-8
Cat. No. B610059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-06649283
CAS1621585-17-8
SynonymsPF9238;  PF-9238;  PF 9238
Molecular FormulaC18H19F2N3O2S
Molecular Weight379.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H19F2N3O2S/c1-9-5-16(25-23-9)15-7-13-10(2)26-17(21)22-18(13,8-24-15)12-4-3-11(19)6-14(12)20/h3-6,10,13,15H,7-8H2,1-2H3,(H2,21,22)/t10-,13+,15-,18-/m1/s1
InChIKeyHVEVDFRWOQHAPJ-CKMNQQOVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-06649283 (CAS 1621585-17-8) – Baseline Overview and Key Identification


PF-06649283, also referred to as PF9238, is a stereochemically defined hexahydropyrano[3,4-d][1,3]thiazin-2-amine derivative developed by Pfizer as a novel β-secretase (BACE1) inhibitor for neuroscience research . This compound represents a distinct chemical series characterized by a 2,4-difluorophenyl substituent at the 8a-position and a 3-methylisoxazol-5-yl moiety at the 6-position, differentiating it from earlier-generation BACE inhibitors [1]. It is supplied as a solid powder with a molecular weight of 379.42 g/mol and is intended for laboratory research use only .

Why Generic Substitution of PF-06649283 with Other BACE Inhibitors is Not Advisable


Generic substitution of PF-06649283 with other β-secretase inhibitors is scientifically unsound due to its unique chemical scaffold, which confers a distinct selectivity and liability profile relative to clinically advanced BACE inhibitors [1]. Unlike many analogs that achieve high BACE1 potency at the expense of increased off-target activity, PF-06649283 exhibits a moderate whole-cell BACE1 inhibitory potency (IC50 = 74 nM) that is coupled with a demonstrable Cathepsin D (CatD) liability (CatD potency = 12 µM) and a defined hERG channel inhibition profile (IC50 = 2.1 µM) . These parameters differ markedly from those of verubecestat (BACE1 Ki = 2.2 nM; CatD not inhibited), atabecestat (BACE1 IC50 = 9.8 nM; CatD IC50 >100 µM), lanabecestat (BACE1 IC50 = 80-610 pM; CatD selectivity >25,000-fold), and elenbecestat (BACE1 IC50 ≈7 nM) . Consequently, PF-06649283 cannot be interchanged with these agents without altering experimental outcomes related to BACE1 inhibition efficacy, off-target protease engagement, and cardiovascular safety margins.

Quantitative Differentiation of PF-06649283 from Comparator BACE1 Inhibitors


Whole-Cell BACE1 Inhibitory Potency: PF-06649283 Exhibits Moderate Cellular Activity

PF-06649283 demonstrates a whole-cell BACE1 inhibitory IC50 of 74 nM in human H4 cells overexpressing wild-type human APP695, a value that places it in a moderate potency tier relative to clinically advanced BACE inhibitors . For comparison, verubecestat inhibits Aβ40 formation with an IC50 of 2.1 nM in HEK293 APPSwe/Lon cells, atabecestat inhibits secreted Aβ40 with an IC50 of 1.1 nM in SH-SY5Y cells, lanabecestat exhibits IC50 values ranging from 80 to 610 pM across neuronal and SH-SY5Y cells, and elenbecestat shows a cellular IC50 of approximately 7 nM . This ~10- to 1000-fold difference in potency indicates that PF-06649283 requires higher concentrations to achieve equivalent BACE1 inhibition in cellular contexts, a critical consideration for assay design and dose-response modeling.

BACE1 Alzheimer's Disease Amyloid-β

Cathepsin D Off-Target Liability: PF-06649283 Shows a Quantifiable, Narrower Selectivity Window

PF-06649283 exhibits a Cathepsin D (CatD) potency of 12 µM in vivo, representing a ~160-fold selectivity window relative to its whole-cell BACE1 IC50 of 74 nM . In contrast, verubecestat shows no measurable inhibition of CatD, atabecestat is extremely selective (CatD IC50 >100 µM), and lanabecestat displays >25,000-fold selectivity over CatD . This quantitative difference indicates that PF-06649283 engages CatD at concentrations that are more readily achievable in experimental systems, making it a valuable tool for probing the functional consequences of dual BACE1/CatD inhibition or for modeling the off-target toxicity observed with some BACE inhibitor chemotypes.

Cathepsin D Off-Target Selectivity

hERG Potassium Channel Inhibition: PF-06649283 Carries a Defined Cardiovascular Liability Signature

PF-06649283 inhibits the human ether-à-go-go-related gene (hERG) potassium channel with an IC50 of 2.1 µM in CHO cells, a liability that is quantitatively characterized and must be factored into cardiovascular safety assessments . While direct head-to-head hERG data for all comparators is not uniformly reported, available data for a related BACE1 inhibitor series indicates hERG IC50 values ranging from 2.8 to 16 µM, placing PF-06649283 at the lower end of the safety margin spectrum [1]. In contrast, verubecestat exhibits minimal hERG inhibition (IC50 >30 µM) . This defined hERG profile provides a clear benchmark for evaluating the compound's cardiac risk and can serve as a reference point for structure-toxicity relationship studies.

hERG Cardiotoxicity Safety Pharmacology

Molecular Weight and Physicochemical Properties: PF-06649283 Occupies a Distinct Chemical Space

PF-06649283 possesses a molecular weight of 379.42 g/mol, which is notably lower than that of several advanced BACE1 inhibitors: verubecestat (409.41 g/mol), lanabecestat (412.53 g/mol), and elenbecestat (437.44 g/mol) . This smaller size may correlate with improved ligand efficiency and altered pharmacokinetic properties, though direct comparative PK data are lacking. The compound's calculated logP is not widely reported, but its structure suggests moderate lipophilicity. Atabecestat, with a molecular weight of 367.4 g/mol, is the closest comparator in terms of size . These physicochemical differences are relevant for solubility, permeability, and formulation considerations.

Physicochemical Drug-like Chemical Space

Optimal Research and Industrial Application Scenarios for PF-06649283


Use as a Moderate-Potency BACE1 Tool Compound for Dose-Response Studies

Given its whole-cell BACE1 IC50 of 74 nM, PF-06649283 is ideally suited for experiments requiring graded inhibition of β-secretase activity without complete target saturation . This allows for the precise mapping of BACE1-dependent cellular phenotypes and the identification of partial inhibition thresholds relevant to therapeutic windows.

Probing the Functional Consequences of Combined BACE1 and Cathepsin D Inhibition

PF-06649283's narrow selectivity window (~160-fold) over Cathepsin D makes it a valuable chemical probe for investigating the mechanistic link between BACE1 inhibition and CatD-mediated lysosomal dysfunction . Researchers can use this compound to model the off-target ocular toxicity observed with earlier BACE inhibitors and to validate the safety of more selective next-generation candidates.

Cardiovascular Safety Assessment and Structure-Toxicity Relationship Studies

The compound's well-defined hERG IC50 of 2.1 µM provides a quantitative benchmark for evaluating the cardiotoxicity potential of novel BACE1 inhibitor chemotypes . PF-06649283 can serve as a reference standard in patch-clamp assays and in silico models aimed at predicting and mitigating hERG liability in lead optimization programs.

Physicochemical Benchmarking and Formulation Development

With a molecular weight of 379.42 g/mol, PF-06649283 occupies a chemical space that may offer distinct solubility and permeability advantages relative to larger BACE inhibitors . It is appropriate for use in comparative physicochemical profiling and as a starting point for formulation studies aimed at improving CNS drug delivery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-06649283

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.